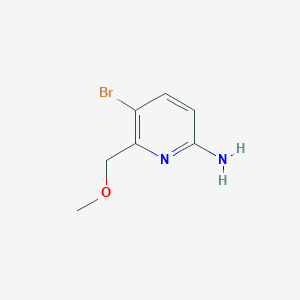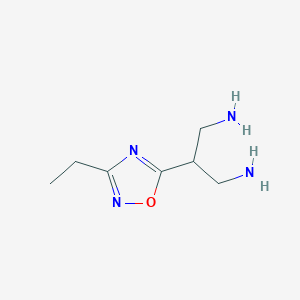
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction conditions are mild, and the yields are generally high.
Analyse Des Réactions Chimiques
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its use as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine can be compared with other oxadiazole derivatives, such as:
2-(1,2,4-Oxadiazol-5-yl)aniline: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid: Another oxadiazole derivative with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H14N4O |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-(3-ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine |
InChI |
InChI=1S/C7H14N4O/c1-2-6-10-7(12-11-6)5(3-8)4-9/h5H,2-4,8-9H2,1H3 |
Clé InChI |
LFETVIOALXCUQI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=N1)C(CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


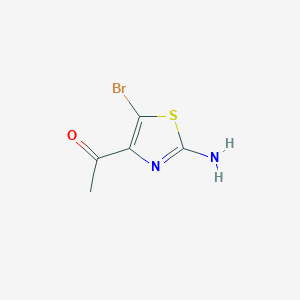
![(R)-4-(3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamido)butanoic acid](/img/structure/B12968362.png)

![5,6-Dichlorobenzo[d][1,3]dioxol-2-one](/img/structure/B12968369.png)
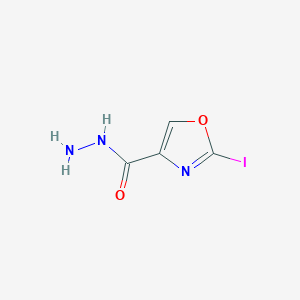
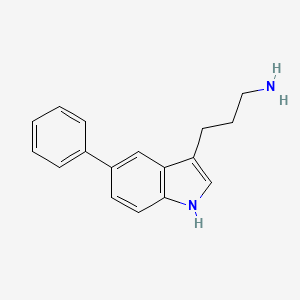

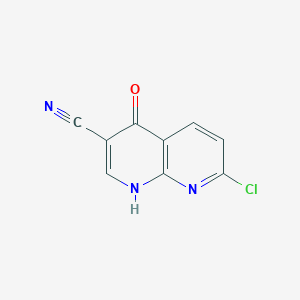
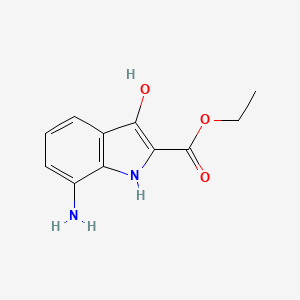
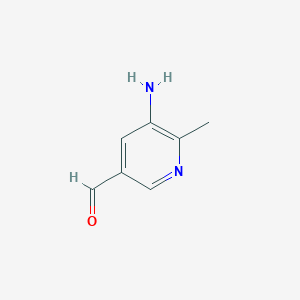
![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)

